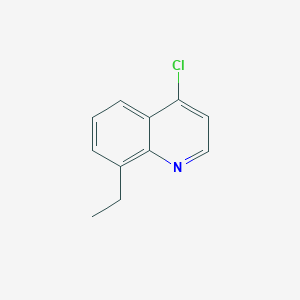

4-Chloro-8-ethylquinoline

Description

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry and Materials Science

Nitrogen-containing heterocycles are a cornerstone of organic chemistry, with their diverse structures and functionalities playing a pivotal role in the development of new medicines and materials. openmedicinalchemistryjournal.com These compounds are integral to a vast array of natural products, including alkaloids, vitamins, and hormones, and are found in the core structures of numerous synthetic drugs. nih.gov In medicinal chemistry, the presence of nitrogen atoms in a heterocyclic ring can facilitate interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and other non-covalent interactions. This makes them a favored scaffold in drug design, with approximately 59% of FDA-approved small-molecule drugs containing a nitrogen heterocycle. nih.gov Their applications span a wide range of therapeutic areas, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents. orientjchem.orgijsrst.com

Beyond pharmaceuticals, nitrogen-containing heterocycles are crucial in materials science. They are utilized in the creation of dyes, polymers, and fluorescent materials. openmedicinalchemistryjournal.comlookchem.com For instance, certain nitrogen heterocycles are precursors for electroactive polymers and are used in the development of organic light-emitting diodes (OLEDs) and solar cells. msesupplies.com Their versatility also extends to agrochemicals, where they form the backbone of many fungicides, herbicides, and insecticides, contributing significantly to crop protection. msesupplies.com

Quinoline (B57606) as a Privileged Scaffold in Drug Discovery and Development

Among the myriad of nitrogen-containing heterocycles, quinoline stands out as a "privileged scaffold" in drug discovery. nih.govtandfonline.com This term refers to a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The quinoline structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is present in a wide variety of biologically active compounds. numberanalytics.com

The versatility of the quinoline ring allows for the synthesis of a large number of derivatives with a broad spectrum of biological activities. nih.gov This has made it a central component in the development of drugs for treating cancer, malaria, and various microbial infections. orientjchem.orgnih.govnih.gov For example, the well-known antimalarial drug chloroquine (B1663885) is a quinoline derivative. scielo.br In oncology, numerous quinoline-based compounds have been investigated as kinase inhibitors, topoisomerase inhibitors, and agents that interfere with tubulin polymerization. nih.govnih.gov The ability to readily modify the quinoline core through various synthetic methods allows medicinal chemists to optimize the pharmacological properties of lead compounds, enhancing their efficacy and selectivity. tandfonline.com

Historical Context of Quinoline Synthesis and Research

The history of quinoline dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. wikipedia.org A few years later, in 1842, Charles Gerhardt obtained a similar compound through the distillation of quinine (B1679958), an alkaloid from the bark of the Cinchona tree. wikipedia.org It was August Hofmann who later confirmed that these two substances were identical. wikipedia.org

A significant breakthrough in quinoline chemistry came in 1880 with the development of the Skraup synthesis, one of the first reliable methods for preparing quinolines in the laboratory. numberanalytics.comiipseries.org This reaction involves the condensation of an aniline (B41778) with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent. numberanalytics.com Following the Skraup synthesis, other named reactions for quinoline synthesis were developed, including the Doebner-von Miller, Combes, and Friedländer syntheses, each offering different routes to access substituted quinoline derivatives. iipseries.orgresearchgate.net These synthetic advancements paved the way for extensive research into the chemical and biological properties of quinolines, solidifying their importance in organic and medicinal chemistry. numberanalytics.com

Overview of Research Trajectories for Halogenated and Alkyl-Substituted Quinoline Derivatives

The introduction of halogen and alkyl substituents onto the quinoline scaffold has been a key strategy in the development of new compounds with tailored properties. Halogenation, particularly chlorination, can significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability, which in turn can enhance its biological activity. evitachem.com For instance, the chlorine atom in chloroquine is crucial for its antimalarial efficacy.

Alkyl-substituted quinolines have also been extensively studied. The position and nature of the alkyl group can affect the molecule's interaction with biological targets and its pharmacokinetic profile. smolecule.com Research has shown that the combination of both halogen and alkyl substituents can lead to compounds with unique and potent biological activities. smolecule.com For example, the presence of a chloro group at the 4-position and an ethyl group at the 8-position, as in the case of 4-Chloro-8-ethylquinoline, creates a specific electronic and steric environment that can be exploited for various applications in medicinal chemistry and organic synthesis. lookchem.com Current research continues to explore the synthesis and potential applications of novel halogenated and alkyl-substituted quinoline derivatives.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-8-ethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-2-8-4-3-5-9-10(12)6-7-13-11(8)9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXOQZWXTYPOCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394863 | |

| Record name | 4-chloro-8-ethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63136-19-6 | |

| Record name | 4-chloro-8-ethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-8-ETHYLQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Manufacturing of 4 Chloro 8 Ethylquinoline

While specific, detailed industrial-scale synthesis procedures for 4-Chloro-8-ethylquinoline are not extensively published in readily available literature, the synthesis can be inferred from established methods for preparing substituted quinolines. A common approach involves the chlorination of a corresponding hydroxyquinoline precursor.

For instance, a general method for producing chloroquinolines involves reacting the corresponding hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base or a solvent. The synthesis of 4-Chloro-8-ethylquinoline would likely start from 8-ethyl-4-hydroxyquinoline.

Another potential synthetic route could be a variation of the Skraup or Doebner-von Miller reactions, utilizing a substituted aniline (B41778), such as 2-ethylaniline (B167055), as a starting material. chemicalbook.com The subsequent cyclization and aromatization steps would be tailored to yield the desired 8-ethylquinoline (B27807) core, which could then be subjected to chlorination at the 4-position.

The purification of the final product is typically achieved through methods like recrystallization or chromatography to ensure high purity. evitachem.com

Chemical Reactivity and Derivatization Pathways of 4 Chloro 8 Ethylquinoline

Nucleophilic Aromatic Substitution at the C-4 Chloro Position

The chlorine atom at the C-4 position of the quinoline (B57606) ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoline nitrogen atom activates the C-4 position towards attack by nucleophiles. This reactivity is a cornerstone of the derivatization of 4-chloroquinolines.

Reaction with Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

4-Chloro-8-ethylquinoline can react with a range of nucleophiles to yield 4-substituted-8-ethylquinolines. While specific studies on 4-chloro-8-ethylquinoline are limited, the reactivity of analogous 4-chloro-8-alkylquinolines provides significant insight into these transformations.

Reaction with Amines: The substitution of the C-4 chloro group with amines is a well-established reaction. For instance, studies on the related 4-chloro-8-methylquinoline (B97423) have shown that it readily reacts with various amines. This reaction typically proceeds by heating the chloroquinoline with the desired amine, sometimes in the presence of a base or a catalyst. The general reaction involves the attack of the amine on the electron-deficient C-4 carbon, followed by the expulsion of the chloride ion. mdpi.commdpi.org A similar reactivity is expected for 4-chloro-8-ethylquinoline.

Reaction with Thiols: Thiols and their corresponding thiolates are effective nucleophiles for the displacement of the C-4 chlorine. Research on 4-chloro-8-methylquinolin-2(1H)-one has demonstrated that the 4-chloro group can be substituted by thiols such as ethanethiol (B150549) and butanethiol in the presence of a base like sodium ethoxide. mdpi.com This suggests that 4-chloro-8-ethylquinoline would undergo analogous reactions to form 4-thioether derivatives.

Reaction with Alkoxides: The reaction of 4-chloroquinolines with alkoxides, such as methoxide (B1231860), is also a known transformation, leading to the formation of 4-alkoxyquinolines. researchgate.net The reactivity of 4-chloroquinoline (B167314) is generally higher than that of 2-chloroquinoline (B121035) towards methoxide ions. researchgate.net

The following table summarizes the expected nucleophilic substitution reactions of 4-chloro-8-ethylquinoline based on data from analogous compounds.

| Nucleophile | Reagent Example | Expected Product | Reference Compound |

| Amine | Aniline (B41778) | 4-Anilino-8-ethylquinoline | 4-Anilinoquinazoline frontiersin.org |

| Thiol | Ethanethiol | 4-(Ethylthio)-8-ethylquinoline | 4-(Ethylthio)-8-methylquinolin-2(1H)-thione mdpi.com |

| Alkoxide | Sodium Methoxide | 4-Methoxy-8-ethylquinoline | 4-Methoxyquinoline researchgate.net |

Reactions Involving the C-8 Ethyl Group

The ethyl group at the C-8 position offers another site for the functionalization of 4-chloro-8-ethylquinoline.

Oxidation Reactions (if applicable to alkyl groups)

The ethyl group can be oxidized to an acetyl group. For example, the oxidation of 8-ethylquinoline (B27807) to 8-acetylquinoline (B1314989) has been reported. This transformation can be carried out using oxidizing agents like chromic acid. rsc.org It is plausible that the ethyl group of 4-chloro-8-ethylquinoline could be similarly oxidized, provided the oxidizing agent is selective and does not affect the chloro-substituted pyridine (B92270) ring.

Functionalization of Alkyl Chains (e.g., C-H activation)

The C-H bonds of the 8-ethyl group can be functionalized through transition metal-catalyzed C-H activation. nih.govacs.orgmdpi.com The nitrogen atom of the quinoline ring can act as a directing group, facilitating the selective activation of the C-H bonds of the alkyl substituent at the C-8 position. nih.govacs.org This approach allows for the introduction of various functional groups, such as aryl, alkenyl, and amino groups, onto the ethyl chain. While much of the research has focused on 8-methylquinolines, the principles are applicable to 8-ethylquinolines as well. snnu.edu.cn For example, rhodium-catalyzed C(sp³)–H activation of 8-methylquinolines has been used for allylation reactions. snnu.edu.cn

Cross-Coupling Reactions of 4-Chloro-8-ethylquinoline

The chlorine atom at the C-4 position serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloroquinoline with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl or heteroaryl substituents at the C-4 position. beilstein-journals.orgdiva-portal.orgunisa.ac.za For instance, 2-alkynyl-4-chloroquinolines have been successfully coupled with various arylboronic acids to afford 2-alkynyl-4-arylquinolines. beilstein-journals.org A similar outcome would be expected for 4-chloro-8-ethylquinoline.

Heck Coupling: The Heck reaction allows for the arylation or vinylation of the C-4 position by coupling with an alkene in the presence of a palladium catalyst and a base. rsc.org This reaction provides a direct method for forming a new carbon-carbon double bond at the C-4 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the chloroquinoline with an amine. libretexts.orgbeilstein-journals.orgorganic-chemistry.org It is a versatile method for synthesizing 4-aminoquinoline (B48711) derivatives and is often successful where classical nucleophilic substitution fails. The choice of palladium catalyst and ligand is crucial for the success of this reaction.

The table below summarizes the expected cross-coupling reactions for 4-chloro-8-ethylquinoline.

| Reaction Name | Coupling Partner | Expected Product | Catalyst System Example |

| Suzuki-Miyaura Coupling | Phenylboronic acid | 8-Ethyl-4-phenylquinoline | Pd(PPh₃)₄ / Base beilstein-journals.org |

| Heck Coupling | Styrene | 8-Ethyl-4-styrylquinoline | Pd(OAc)₂ / Ligand / Base rsc.org |

| Buchwald-Hartwig Amination | Aniline | N-(8-Ethylquinolin-4-yl)aniline | Pd(OAc)₂ / X-Phos / Base beilstein-journals.org |

Suzuki-Miyaura, Heck, Sonogashira, and Stille Couplings

The chlorine atom at the C4 position of the quinoline ring makes 4-chloro-8-ethylquinoline a valuable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. For chloroquinoline derivatives, the Suzuki-Miyaura reaction enables the introduction of aryl or alkyl groups. smolecule.comsmolecule.comevitachem.com Typically, the reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. researchgate.netnih.gov While challenging for introducing simple methyl groups due to competitive protodeboronation, the use of reagents like trimethylboroxine (B150302) can achieve this transformation, albeit sometimes with modest yields.

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This method can be used to introduce vinyl groups onto the quinoline scaffold. rsc.orgresearchgate.net Anhydrous Heck coupling conditions have been shown to be effective for the selective reaction at the 4-position of chloroquinoline derivatives. researchgate.net

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is widely employed for the alkynylation of the quinoline core. researchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. irantypist.comrsc.org This method has been successfully applied to various 4-chloroquinoline derivatives to synthesize 4-alkynylquinolines. researchgate.net

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. This reaction offers another route to introduce alkyl or aryl groups. rsc.org For example, methyl groups can be introduced using reagents like methyl tributyltin with a palladium catalyst and a CuI co-catalyst. However, the toxicity of organotin reagents can be a drawback for larger-scale applications.

Interactive Table: Palladium-Catalyzed Cross-Coupling Reactions of Chloroquinolines

| Coupling Reaction | Reagents | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron compounds (e.g., Arylboronic acids, Trimethylboroxine) | Pd(PPh₃)₄, Base | Arylated/Alkylated Quinolines |

| Heck | Alkenes (e.g., Arylvinyl compounds) | PdCl₂/PPh₃, Base | Vinyl-substituted Quinolines |

| Sonogashira | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | Alkynylquinolines |

| Stille | Organotin compounds (e.g., Methyl tributyltin) | Pd catalyst, CuI co-catalyst | Alkylated/Arylated Quinolines |

Site-Selectivity Challenges in Cross-Coupling Reactions

In polyhalogenated quinolines, the different halogen atoms can exhibit varying reactivities, leading to challenges in site-selectivity during cross-coupling reactions. nih.gov The ability to selectively functionalize one position over another is crucial for the efficient synthesis of complex molecules. nih.govincatt.nl

Several factors influence the site-selectivity of these reactions:

Nature of the Halogen: In substrates with different halogens (e.g., iodo and chloro), the reaction typically occurs preferentially at the more reactive carbon-halogen bond. For instance, in 4-chloro-3-iodo-2-methylquinoline, Sonogashira coupling occurs with excellent regioselectivity at the iodo-substituted position. rsc.org

Electronic Effects: The electronic properties of the quinoline ring system can influence the reactivity of the C-Cl bond. The heteroatom in the ring can polarize the C-X bonds, affecting their susceptibility to oxidative addition to the palladium catalyst. nih.gov

Steric Hindrance: Steric hindrance around a halogen atom can impede the approach of the bulky catalyst, favoring reaction at a less sterically hindered site. incatt.nl

Catalyst and Ligand Control: The choice of palladium catalyst, ligands, and additives can dramatically alter the site-selectivity. incatt.nlnih.gov For instance, in the Suzuki-Miyaura cross-coupling of 2,4-dichloropyridine, different phosphine (B1218219) ligands (e.g., Q-Phos, sSPhos, sXphos) have been shown to favor arylation at either the C2 or the C4 position. incatt.nlnih.gov It has been proposed that different active catalyst species, such as mononuclear palladium complexes versus palladium clusters or nanoparticles, can lead to different site-selectivities. nih.gov

These challenges highlight the complexity of designing synthetic routes for polyfunctionalized quinolines and underscore the importance of carefully optimizing reaction conditions to achieve the desired regioselectivity.

Other Transformation Reactions

Reduction of Chloro Groups

The chloro group at the 4-position of the quinoline nucleus can be removed through reduction, typically yielding the corresponding 8-ethylquinoline. This transformation is a useful synthetic step when the chloro group is used as a directing or activating group and is no longer needed in the final product. Reduction can be achieved using various reducing agents. evitachem.com For example, the reduction of 2-chloro-4-methylquinoline (B123181) with tin (Sn) and hydrochloric acid (HCl) has been reported to yield 4-methylquinoline (B147181) as the major product, alongside other reduction products. e-periodica.ch Catalytic hydrogenation can also be employed to remove chloro substituents. nih.gov

Formation of Fused Ring Systems and Heterocyclic Hybrids

The reactivity of the 4-chloro position makes 4-chloro-8-ethylquinoline an excellent starting material for the synthesis of more complex molecular architectures, such as fused ring systems and heterocyclic hybrids. rsc.orgnih.gov

Fused Ring Systems: The 4-position can be functionalized with a group that can subsequently undergo an intramolecular cyclization to form a new ring fused to the quinoline core. For instance, a common strategy involves a nucleophilic substitution at the C4-Cl bond, followed by reactions on the newly introduced substituent that lead to cyclization. nih.govrsc.org Domino reactions, such as a Sonogashira coupling followed by an in-situ dimerization or cyclization, have been reported for 2-chloro-3-(chloromethyl)quinolines, leading to novel polycyclic quinolinium salts. irantypist.com

Heterocyclic Hybrids: 4-Chloro-8-ethylquinoline can be coupled with other heterocyclic moieties to create hybrid molecules. rsc.org These hybrid structures are of significant interest in medicinal chemistry as they can combine the pharmacological properties of different heterocyclic scaffolds. The functionalization at the 4-chloro position with other heterocycles, such as o-phenylenediamine (B120857), can be a key step in building these hybrid compounds. rsc.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Chloro-8-ethylquinoline, a combination of one-dimensional and multi-dimensional NMR experiments would be essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

While specific experimental data for 4-Chloro-8-ethylquinoline is not extensively published in publicly accessible literature, the expected chemical shifts can be predicted based on the substituent effects on the quinoline (B57606) ring system. The chlorine atom at the 4-position is expected to deshield the adjacent protons and carbons, while the ethyl group at the 8-position will have its own characteristic signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Chloro-8-ethylquinoline (Note: These are estimated values and actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | 8.5 - 8.7 | 150 - 152 |

| H-3 | 7.3 - 7.5 | 122 - 124 |

| C-4 | - | 143 - 145 |

| H-5 | 7.6 - 7.8 | 127 - 129 |

| H-6 | 7.4 - 7.6 | 125 - 127 |

| H-7 | 7.8 - 8.0 | 135 - 137 |

| C-8 | - | 147 - 149 |

| C-8a | - | 147 - 149 |

| C-4a | - | 121 - 123 |

| -CH₂- (ethyl) | 2.8 - 3.0 | 25 - 27 |

To definitively assign the proton and carbon signals, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between H-2 and H-3, as well as between the protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be instrumental in assigning the carbon signals based on the already assigned proton signals.

In the solid state, molecules can arrange themselves in different crystalline forms, a phenomenon known as polymorphism. Each polymorph can exhibit distinct physical properties. Solid-state NMR (ssNMR) is a valuable tool for studying these different forms. By analyzing the chemical shifts and cross-polarization dynamics in the solid state, one could identify and characterize different polymorphs of 4-Chloro-8-ethylquinoline, should they exist.

X-ray Crystallography for Crystalline Structure Determination

X-ray crystallography provides definitive proof of molecular structure by mapping the electron density of a crystalline solid. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.

To perform single-crystal X-ray diffraction, a high-quality, single crystal of 4-Chloro-8-ethylquinoline would be required. The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to solve the crystal structure. This analysis would provide the exact three-dimensional coordinates of each atom in the molecule, confirming the connectivity and stereochemistry. It would also reveal details about the packing of the molecules in the crystal lattice, including any hydrogen bonding or π-stacking interactions.

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze a polycrystalline sample. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), is a fingerprint for a specific crystalline phase. PXRD is particularly useful for:

Phase Identification: Comparing the experimental PXRD pattern of a bulk sample of 4-Chloro-8-ethylquinoline to a calculated pattern from single-crystal data would confirm the phase purity of the bulk material.

Polymorph Screening: Different polymorphs will produce distinct PXRD patterns, making it a key technique in identifying and distinguishing between different crystalline forms.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For 4-Chloro-8-ethylquinoline (C₁₁H₁₀ClN), the expected exact mass can be calculated. The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with peaks corresponding to the presence of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for quinoline derivatives often involve the loss of substituents or cleavage of the rings. For 4-Chloro-8-ethylquinoline, potential fragmentation could involve the loss of a chlorine radical, an ethyl radical, or ethylene (B1197577).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the exact mass of a molecule, which in turn allows for the confident determination of its elemental formula. ifremer.fr Unlike low-resolution mass spectrometry that provides a nominal mass, HRMS instruments, such as quadrupole time-of-flight (Q-TOF) or Orbitrap systems, can measure mass-to-charge ratios (m/z) to several decimal places. ifremer.fr

For 4-Chloro-8-ethylquinoline, with a molecular formula of C₁₁H₁₀ClN, the theoretical monoisotopic mass can be calculated with high precision. This experimental precision is essential for distinguishing it from other compounds that may have the same nominal mass but different elemental compositions. While specific experimental HRMS data for 4-Chloro-8-ethylquinoline is not widely published, data for analogous 4-chloroquinolines confirm the utility of this technique in verifying their molecular formulas. rsc.org

Table 1: Theoretical Mass Data for 4-Chloro-8-ethylquinoline

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀ClN |

| Monoisotopic Mass | 191.0502 g/mol |

| Average Mass | 191.66 g/mol |

Note: Masses are calculated based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnih.gov In an MS/MS experiment, the intact molecule of 4-Chloro-8-ethylquinoline would first be ionized and selected in the first mass analyzer (MS1). This precursor ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), in a collision cell. uab.edu The resulting fragment ions are then analyzed in a second mass analyzer (MS2), providing a fragmentation pattern that serves as a fingerprint for the molecule's structure. wikipedia.org

Table 2: Predicted Key Fragmentations for 4-Chloro-8-ethylquinoline in MS/MS

| Precursor Ion (M+) [m/z] | Key Fragment Ion | Neutral Loss [Da] | Description |

|---|---|---|---|

| 191.05 | [M - C₂H₄]⁺ | 28.03 | Loss of an ethylene molecule |

| 191.05 | [M - C₂H₅]⁺ | 29.04 | Loss of an ethyl radical |

| 191.05 | [M - Cl]⁺ | 34.97 | Loss of a chlorine radical |

| 191.05 | [M - HCl]⁺ | 35.98 | Loss of hydrogen chloride |

Note: The m/z values are based on the monoisotopic masses of the most common isotopes.

Vibrational Spectroscopy: FTIR and Raman Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the chemical bonds and functional groups within a molecule. These techniques are complementary and rely on the interaction of light with the molecule's vibrational energy levels. psu.edu

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). For 4-Chloro-8-ethylquinoline, characteristic IR absorption bands would be expected for the aromatic C-H stretching, C=C and C=N stretching of the quinoline ring, and vibrations associated with the ethyl and chloro substituents. Studies on related compounds like 4-chloro-8-methylquinolin-2(1H)-one and other quinoline derivatives provide a basis for assigning these vibrational modes. researchgate.netmdpi.com

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 4-Chloro-8-ethylquinoline would complement the FTIR data, especially in identifying the vibrations of the quinoline ring system. psu.edu

Table 3: Predicted Characteristic Vibrational Frequencies for 4-Chloro-8-ethylquinoline

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |

| Aliphatic C-H Stretch (ethyl) | 2980 - 2850 | FTIR, Raman |

| C=N Stretch (quinoline ring) | 1630 - 1580 | FTIR, Raman |

| C=C Stretch (aromatic ring) | 1600 - 1450 | FTIR, Raman |

| C-Cl Stretch | 800 - 600 | FTIR |

Note: These are general ranges and the exact peak positions can be influenced by the specific molecular environment.

Electronic Absorption Spectroscopy: UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.edu The UV-Vis spectrum of an aromatic compound like 4-Chloro-8-ethylquinoline is characterized by absorption bands arising from π → π* and n → π* electronic transitions within the quinoline ring system.

The spectrum is typically recorded in a solvent such as ethanol (B145695) or methanol. psu.edu The positions (λmax) and intensities (molar absorptivity, ε) of the absorption bands provide information about the extent of conjugation and the presence of heteroatoms. For quinoline and its derivatives, multiple absorption bands are typically observed. For instance, studies on 2-chloroquinoline-3-carbaldehyde (B1585622) show a λmax at 280 nm in methanol. nih.gov The ethyl and chloro substituents on the 4-Chloro-8-ethylquinoline ring will influence the exact positions and intensities of these absorption bands.

Table 4: Expected UV-Vis Absorption Data for 4-Chloro-8-ethylquinoline

| Electronic Transition | Expected λmax Range (nm) | Solvent Dependence |

|---|---|---|

| π → π* | 220 - 280 | Moderate |

| π → π* (lower energy) | 300 - 350 | Moderate |

| n → π* | > 350 | High |

Note: The n → π transition is often weak and can be submerged by stronger π → π* bands.*

Computational Chemistry and in Silico Modeling Studies

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of a molecule's electronic characteristics. For 4-Chloro-8-ethylquinoline, DFT calculations would be instrumental in elucidating its fundamental properties. These calculations typically involve the use of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner, providing insights into the molecule's geometry, electronic distribution, and spectroscopic profile.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical stability and reactivity.

For 4-Chloro-8-ethylquinoline, the HOMO is expected to be distributed across the quinoline (B57606) ring system, with potential contributions from the ethyl group, while the LUMO would also be delocalized over the aromatic core. A smaller HOMO-LUMO gap would suggest higher reactivity. The presence of the electron-withdrawing chlorine atom and the electron-donating ethyl group at positions 4 and 8, respectively, would influence the energy levels and spatial distribution of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Properties of 4-Chloro-8-ethylquinoline

| Parameter | Predicted Value | Significance |

| HOMO Energy | Lowered by Cl, Raised by Ethyl | Electron-donating ability |

| LUMO Energy | Lowered by Cl | Electron-accepting ability |

| HOMO-LUMO Gap | Modulated by substituents | Chemical reactivity and stability |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is invaluable for predicting sites of electrophilic and nucleophilic attack. The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue signifies areas of low electron density (positive potential), which are prone to nucleophilic attack.

In the case of 4-Chloro-8-ethylquinoline, the nitrogen atom in the quinoline ring is expected to be a region of negative potential (a nucleophilic center). The electron-withdrawing chlorine atom would create a region of positive potential on the adjacent carbon atom, making it an electrophilic site. The ethyl group, being electron-donating, would slightly increase the electron density on the benzene (B151609) ring portion of the quinoline system.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. This theoretical vibrational analysis is a powerful tool for interpreting experimental spectra and confirming the molecular structure. Each predicted vibrational mode can be assigned to specific bond stretches, bends, and torsions within the molecule.

For 4-Chloro-8-ethylquinoline, characteristic vibrational frequencies would include C-H stretching from the aromatic rings and the ethyl group, C=C and C=N stretching within the quinoline core, and the C-Cl stretching vibration. Comparing the theoretically predicted spectrum with an experimental one would provide a high degree of confidence in the compound's identification.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms.

The binding of a ligand to a protein is a complex process governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Molecular docking simulations explore the conformational space of the ligand within the protein's binding site to find the most stable binding pose, which is typically the one with the lowest binding energy. The analysis of this pose reveals the specific amino acid residues involved in the interaction, providing a detailed picture of the binding mechanism. For quinoline derivatives, interactions with enzymes like DNA gyrase have been a subject of study.

By calculating the binding affinity (often expressed as a binding energy in kcal/mol or an inhibitory constant, Ki), molecular docking can predict the inhibitory activity of a compound against a specific biological target. A lower binding energy suggests a stronger and more stable interaction, implying a higher potential for inhibitory activity. For 4-Chloro-8-ethylquinoline, docking studies against various enzymes, such as kinases or topoisomerases, which are common targets for quinoline-based compounds, could reveal its potential as an inhibitor. The results of such simulations can guide the synthesis and experimental testing of the compound for specific therapeutic applications.

Table 2: Hypothetical Molecular Docking Results for 4-Chloro-8-ethylquinoline against a Protein Target

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Example Kinase | -8.5 | Tyr, Leu, Val | Hydrophobic, Pi-Alkyl |

| DNA Gyrase | -7.9 | Asp, Gly | Hydrogen Bonding, Electrostatic |

Molecular Dynamics (MD) Simulations to Explore Conformational Space and Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic nature of molecules and their interactions with biological systems over time. For quinoline derivatives, MD simulations are crucial for understanding their conformational flexibility and binding stability with therapeutic targets such as enzymes and receptors. nih.govacs.org

In a typical MD simulation study, a quinoline derivative is placed in a simulated physiological environment, often a box of water molecules, sometimes embedded within a lipid membrane to mimic cellular conditions. mdpi.com The simulation algorithm then calculates the forces acting on each atom and solves the equations of motion, generating a trajectory of the molecule's movements over a set period, often in the nanosecond to microsecond range. mdpi.comnih.gov

Analysis of these trajectories provides detailed information on several key aspects:

Conformational Stability: By tracking parameters like the root mean square deviation (RMSD) and radius of gyration (RoG), researchers can assess the stability of the quinoline ligand when bound to a protein. acs.org A stable complex, indicated by low and steady RMSD values, suggests a favorable binding mode. nih.gov

Binding Interactions: MD simulations can reveal the persistence and strength of specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. nih.gov For instance, simulations have been used to validate docking results by showing that key hydrogen bonds between quinoline derivatives and amino acid residues like Glu166 and Gln189 are maintained throughout the simulation. nih.gov

Flexibility and Structural Changes: The root mean square fluctuation (RMSF) can be calculated for protein residues to identify which parts of the protein become more or less flexible upon ligand binding. acs.org This can shed light on the mechanism of inhibition or activation.

Solvent Effects: The role of water molecules in mediating or disrupting ligand-protein interactions can be explicitly studied, and properties like the solvent-accessible surface area (SASA) can be monitored to understand changes in the complex's exposure to the solvent. nih.gov

While specific MD studies on 4-Chloro-8-ethylquinoline are not extensively documented in public literature, the methodologies applied to similar halogenated and alkyl-substituted quinolines are directly transferable. acs.orgmdpi.com Such simulations would be invaluable for predicting its binding mode to various potential targets, understanding the energetic favorability of these interactions, and guiding the design of analogs with improved binding affinity and specificity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies for Halogenated and Alkyl-Substituted Quinolines

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are foundational to medicinal chemistry. They aim to correlate the chemical structure of a series of compounds with their biological activity. nanobioletters.com For the quinoline scaffold, extensive SAR and QSAR studies have been conducted, revealing critical insights into how different substituents influence their pharmacological profiles. nih.govnih.gov

SAR studies involve systematically modifying a lead compound and assessing how these changes affect activity. These qualitative or semi-quantitative findings provide rules for drug design. For example, SAR studies on antimalarial quinolines have highlighted that the presence of a chlorine atom at position 7 is often optimal for activity. pharmacy180.com

QSAR takes this a step further by creating mathematical models that quantitatively link the variation in biological activity to changes in physicochemical properties (descriptors) of the molecules. nanobioletters.com These descriptors can include electronic properties (e.g., charge distribution), steric factors (e.g., molecular volume), and hydrophobic characteristics (e.g., logP). nanobioletters.comnih.gov Successful QSAR models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net

Table 1: Common Descriptors Used in QSAR Studies of Quinoline Derivatives

| Descriptor Category | Specific Examples | Relevance |

|---|---|---|

| Electronic | Dipole Moment, Electronic Energy, Heat of Formation | Describes the electronic aspects of ligand-target interaction. |

| Steric/Topological | Molecular Volume, Surface Area, Wiener Index, Balaban Index | Relates to the size and shape of the molecule, affecting its fit into a binding site. eurjchem.comresearchgate.net |

| Hydrophobicity | LogP (Partition Coefficient), Hydration Energy | Influences membrane permeability and hydrophobic interactions with the target. nanobioletters.comeurjchem.com |

| Hydrogen Bonding | Number of H-bond Acceptors (HBA), Number of H-bond Donors (HBD) | Key determinants of binding specificity and affinity. eurjchem.comresearchgate.net |

| Structural | Number of Rotatable Bonds, Fraction of sp3 Carbons (Fsp3) | Describes molecular flexibility and saturation. eurjchem.comrsc.org |

The specific placement of chloro and ethyl groups on the quinoline ring, as in 4-Chloro-8-ethylquinoline, is expected to have a significant and combined effect on its biological properties.

The chloro substituent at position 4 introduces several key changes:

Electronic Effects: As a halogen, chlorine is an electron-withdrawing group, which can alter the electron density of the entire quinoline ring system. This modification can influence the pKa of the quinoline nitrogen and its ability to form hydrogen bonds or ionic interactions, which is often critical for binding to biological targets. ontosight.ai

Binding Interactions: The chlorine atom can participate in specific halogen bonding with electron-rich atoms like oxygen or sulfur in a protein's binding pocket, providing an additional stabilizing interaction that can enhance potency. Studies on various quinoline series have shown that halogenation can significantly boost antimicrobial or anticancer activity. orientjchem.org

The ethyl substituent at position 8 primarily imparts steric and hydrophobic effects:

Hydrophobicity: The alkyl nature of the ethyl group further increases the molecule's lipophilicity, complementing the effect of the chloro group. This can be beneficial for membrane permeation and for engaging with hydrophobic pockets in a target protein. smolecule.com

The combination of a chloro group at C4 and an ethyl group at C8 creates a unique electronic and steric profile. The biological activity of 4-Chloro-8-ethylquinoline would therefore be highly dependent on the specific topology of the target's binding site and whether it can favorably accommodate these features.

When the 3D structure of a biological target is unknown, ligand-based drug design strategies become paramount. mdpi.com Pharmacophore modeling is a cornerstone of this approach, where a 3D model is constructed based on the common structural features of a set of active molecules. nih.govbenthamdirect.com This model represents the essential spatial arrangement of features required for biological activity.

The process involves aligning several active quinoline derivatives and identifying the common chemical features responsible for their interaction with a shared target. rsc.org These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Aromatic Rings (AR)

Hydrophobic (HY) centers

Positive/Negative Ionizable centers

Once generated, this pharmacophore hypothesis serves as a 3D query for virtual screening of large chemical databases to identify new compounds that match the model and are therefore likely to be active. nih.govrsc.org It can also guide the design of new derivatives by indicating where to place certain functional groups to improve activity. udc.galresearchgate.net

For example, pharmacophore models for quinoline-based PDE4 inhibitors were successfully developed featuring HBA, HBD, and hydrophobic groups. udc.gal Similarly, a four-feature model for antioxidant quinolines included one aromatic ring and three hydrogen bond acceptors. nih.govresearchgate.net

Table 2: Example of a Hypothetical Pharmacophore Model for a Quinoline Derivative

| Feature | Description | Potential Contribution from 4-Chloro-8-ethylquinoline |

|---|---|---|

| Aromatic Ring (AR) | The quinoline bicyclic system itself. | Provides a rigid scaffold for π-stacking interactions. |

| Hydrogen Bond Acceptor (HBA) | The nitrogen atom at position 1. | Can accept a hydrogen bond from a donor group on the target protein. |

| Hydrophobic Feature (HY) | The ethyl group at position 8. | Can interact with a hydrophobic pocket in the receptor. |

| Halogen Bond Donor | The chlorine atom at position 4. | Can form a halogen bond with an electron-rich residue. |

Cheminformatics and Data Mining for Quinoline Research

Cheminformatics applies computational methods to analyze and manage large datasets of chemical information, making it a vital tool in quinoline research. ontosight.ai By data mining vast libraries of quinoline compounds, researchers can uncover hidden patterns, build predictive models, and guide the discovery of new therapeutic agents. researchgate.net

Key applications of cheminformatics in quinoline research include:

Scaffold Analysis: This involves computationally breaking down molecules in a database into their core structures (scaffolds). Analysis of quinoline-containing datasets has revealed that the quinoline ring is a "privileged scaffold," frequently appearing in active compounds across different biological targets. rsc.org Identifying the most promising scaffolds helps focus synthetic chemistry efforts.

Chemical Space Visualization: Using techniques like Principal Component Analysis (PCA), cheminformatics tools can map the chemical space occupied by a library of compounds. This visualization helps assess the diversity of a compound collection and can identify regions of chemical space that are rich in active molecules. rsc.org

Predictive Modeling: By calculating hundreds of molecular descriptors for a set of quinolines with known activity, machine learning algorithms can be used to build robust QSAR models. eurjchem.comresearchgate.netresearchgate.net These models can then be used to predict the activity of virtual compounds, screen large databases, and prioritize candidates for synthesis and testing.

ADMET Prediction: Cheminformatics models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the drug discovery process. iscientific.org Predicting properties like oral bioavailability or potential toxicity for quinoline derivatives allows for the early deselection of compounds that are likely to fail later in development. iscientific.org

For instance, a cheminformatics analysis of compounds active against the PqsR protein in Pseudomonas aeruginosa identified the quinoline ring as a key scaffold in molecules with high activity, making it a prime candidate for similarity searching in databases to find new potential inhibitors. rsc.org

Broad Spectrum Pharmacological Potential of Quinoline Derivatives

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery due to their wide range of biological activities. nih.govorientjchem.org These compounds are recognized for their therapeutic potential, which includes antimicrobial, anticancer, antimalarial, anti-inflammatory, and antiviral properties. nih.govorientjchem.orgresearchgate.net The versatility of the quinoline ring allows for the synthesis of a diverse library of molecules with varied pharmacological profiles. nih.govignited.in

The functionalization of the quinoline nucleus is a key strategy in developing new therapeutic agents. nih.gov Researchers have successfully synthesized numerous quinoline derivatives with enhanced biological efficacy. ignited.in The broad-spectrum potential of these compounds stems from their ability to interact with various biological targets, including enzymes and receptors that are crucial for the survival of pathogens and the proliferation of cancer cells. orientjchem.orgekb.eg

Historically, quinoline-based compounds like quinine (B1679958) and chloroquine (B1663885) have been pivotal in the fight against malaria. nih.gov Modern research has expanded the pharmacological landscape of quinoline derivatives to include potent antibacterial agents, such as fluoroquinolones, and effective anticancer drugs. nih.gov The ongoing exploration of quinoline chemistry continues to unveil novel compounds with significant therapeutic promise, addressing the challenges of drug resistance and the need for more effective treatments for various diseases. nih.govignited.in

Antimicrobial Activity Studies

The antimicrobial properties of quinoline derivatives are well-documented, with numerous studies highlighting their efficacy against a wide range of microbial pathogens. researchgate.netignited.in The structural diversity of quinoline analogues allows for the fine-tuning of their antimicrobial activity, leading to the development of compounds with specific and potent actions against bacteria, fungi, and protozoa. nih.gov

Quinoline derivatives have demonstrated significant potential as antibacterial agents, active against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com Some of these compounds have shown efficacy against multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov

The mechanism of antibacterial action for many quinoline derivatives involves the inhibition of essential bacterial enzymes. A key target is DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and cell division. semanticscholar.org By inhibiting these enzymes, quinoline compounds effectively halt bacterial proliferation, leading to cell death. semanticscholar.org Another reported mechanism for certain quinoline derivatives is the disruption of the lipopolysaccharide (LPS) transport pathway in Gram-negative bacteria by targeting the LptA protein. mdpi.comsemanticscholar.org Some thiazole-quinolinium derivatives have been found to interrupt bacterial cell division by targeting the FtsZ protein. rsc.org

Research into novel quinoline-based compounds continues to identify new mechanisms and enhance antibacterial potency. For instance, a series of (alkoxy)phenylamino-chloro-2-methylquinoline-5,8-dione derivatives exhibited strong antibacterial efficiency against Staphylococcus epidermidis and Enterococcus faecalis. nih.gov

Quinoline derivatives also exhibit significant antifungal properties against a variety of fungal pathogens. nih.govrsc.org Several studies have reported the synthesis and evaluation of novel quinoline compounds with potent activity against clinically relevant fungi, including Candida albicans and phytopathogenic fungi like Sclerotinia sclerotiorum and Botrytis cinerea. nih.govacs.orgacs.org

The mode of action for the antifungal activity of quinoline derivatives often involves the disruption of fungal cell membrane integrity and function. acs.orgacs.org Some compounds have been shown to cause changes in cell membrane permeability, leading to the leakage of cellular contents. acs.orgacs.org Another mechanism involves the induction of oxidative stress through the accumulation of reactive oxygen species (ROS), which can damage cellular components and lead to mitochondrial dysfunction and a decrease in intracellular ATP content. acs.orgnih.gov The inhibition of hyphal formation in dimorphic fungi like C. albicans is another reported mechanism of action. nih.gov

For example, specific quinoline derivatives have demonstrated antifungal activity comparable to or even greater than the standard antifungal drug fluconazole (B54011). nih.gov The combination of certain quinoline-chalcone derivatives with fluconazole has shown synergistic effects against fluconazole-resistant C. albicans strains. nih.gov

The utility of quinoline derivatives extends to the treatment of protozoal and parasitic infections. The historical success of quinine and chloroquine against malaria has spurred the development of new quinoline-based compounds with broader anti-protozoal activity. mdpi.comnih.gov

Researchers have synthesized and evaluated quinoline derivatives against a range of protozoan parasites, including Plasmodium falciparum (the causative agent of malaria), Trypanosoma brucei (the causative agent of African trypanosomiasis), Trypanosoma cruzi (the causative agent of Chagas disease), and Leishmania species (the causative agents of leishmaniasis). mdpi.comnih.govresearchgate.net

Several quinoline analogues have demonstrated potent in vitro activity against these parasites, with some compounds exhibiting submicromolar efficacy. nih.govresearchgate.net The mechanism of action for these anti-protozoal activities is varied and can involve targeting parasite-specific enzymes or interfering with essential cellular processes. For some derivatives, the potential to stabilize parasitic telomeric DNA G-quadruplex structures has been investigated as a possible mode of action. tandfonline.com

Anticancer Research and Antitumor Mechanisms

Quinoline derivatives represent a significant class of compounds in anticancer research, with many analogues demonstrating potent cytotoxic activity against a variety of human cancer cell lines. orientjchem.orgekb.egresearchgate.net The quinoline scaffold serves as a versatile template for the design of novel antitumor agents that can target various hallmarks of cancer. ekb.egresearchgate.net

A primary mechanism through which quinoline derivatives exert their anticancer effects is the inhibition of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer. ekb.egnih.govresearchgate.net The aberrant activation of signaling cascades like the PI3K/Akt/mTOR and MAPK pathways is a crucial driver of tumor growth and proliferation. frontiersin.orgbohrium.com

Quinoline-based small molecules have been developed as potent inhibitors of various kinases, including:

PI3K/mTOR: Novel 4-acrylamido-quinoline derivatives have been synthesized as dual inhibitors of PI3Kα and mTOR, demonstrating significant anti-proliferative activity in cancer cell lines. frontiersin.org These compounds effectively down-regulated key biomarkers in the PI3K/Akt/mTOR signaling pathway. frontiersin.org

RAF Kinases: A series of new quinoline derivatives have been designed as selective inhibitors of C-RAF kinase, a critical component of the MAPK pathway. bohrium.com These compounds showed high potency and selectivity for C-RAF, inducing apoptosis in cancer cells. bohrium.com

Other Kinases: Quinoline derivatives have also been reported to inhibit other kinases such as Aurora kinases (AURKA/B), which are involved in cell cycle regulation. ekb.eg

The ability of quinoline analogues to target multiple kinases or specific kinases with high potency underscores their potential as effective anticancer therapeutics. nih.govresearchgate.net

Data Tables

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Reported Activity/Mechanism |

| Thiazole-quinolinium derivatives | Gram-positive and Gram-negative bacteria, including MRSA and drug-resistant E. coli | Inhibit FtsZ protein function, interrupting cell division. rsc.org |

| (Alkoxy)phenylamino-chloro-2-methylquinoline-5,8-diones | Staphylococcus epidermidis, Enterococcus faecalis | Strong antibacterial efficiency. nih.gov |

| Quinolone coupled hybrid 5d | Gram-positive and Gram-negative strains, including MRSA and VRE | Potential dual-target mechanism against bacterial LptA and Topoisomerase IV. mdpi.com |

| Facilely accessible quinoline derivatives | Multidrug-resistant Gram-positive bacteria, including C. difficile | Potent antibacterial activity. nih.gov |

| Quinolone derivatives | Gram-negative bacteria | Inhibit DNA gyrase and topoisomerase IV. semanticscholar.org |

Table 2: Antifungal Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Reported Activity/Mechanism |

| Quinoline derivatives inspired by quinine | Sclerotinia sclerotiorum | Cause changes in cell membrane permeability, accumulation of ROS, and loss of mitochondrial membrane potential. acs.org |

| Quinoline-chalcone derivatives (in combination with fluconazole) | Fluconazole-resistant Candida albicans | Inhibit hyphae formation, induce ROS accumulation, and cause mitochondrial dysfunction. nih.gov |

| 2,8-bis(trifluoromethyl)-4-quinolinol derivative (Ac12) | Sclerotinia sclerotiorum, Botrytis cinerea | Causes abnormal morphology of cell membranes and an increase in membrane permeability. acs.org |

| 2-[(phenylimino)methyl]quinolin-8-ol derivatives | Candida species | Antifungal activity comparable to or higher than fluconazole. nih.gov |

Table 3: Anticancer Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity/Mechanism |

| 4-Acrylamido-quinoline derivatives | Prostate cancer (PC3), Colorectal cancer (HCT116) | Dual inhibitors of PI3Kα and mTOR; down-regulate the PI3K/Akt/mTOR signaling pathway. frontiersin.org |

| Diarylurea and diarylamide derivatives with a quinoline core | Various cancer cell lines | Selective inhibitors of C-RAF kinase, inducing apoptosis. bohrium.com |

| 4-Anilinoquinoline derivatives with a sulfonamide moiety | Not specified | Inhibitors of Aurora kinases A and B (AURKA/B). ekb.eg |

| 2-Chloro-8-ethylquinoline-3-carbaldehyde derivative (Compound 4c) | Breast cancer (MDA-MB-231) and others | Induces cell cycle arrest at G2/M phase and apoptosis; inhibits tubulin polymerization. nih.gov |

Induction of Apoptosis and Cell Cycle Arrest

The ability to induce programmed cell death (apoptosis) and halt the cell division cycle are key mechanisms through which quinoline derivatives exhibit anticancer activity. nih.govresearchgate.netarabjchem.org Research has shown that these compounds can interfere with critical cellular processes, leading to the selective elimination of cancer cells.

Quinoline-based compounds often function as tubulin polymerization inhibitors, disrupting the formation of microtubules essential for cell division. nih.gov This interference typically leads to cell cycle arrest, primarily at the G2/M phase, and subsequently triggers apoptosis. nih.govresearchgate.net For instance, a novel quinoline derivative, compound 4c , was found to significantly arrest MDA-MB-231 breast cancer cells in the G2/M phase. nih.govresearchgate.net This compound also increased the population of cells in both early and late stages of apoptosis. nih.gov Another analogue has been reported to induce G2/M phase arrest and mitochondrial apoptosis in different cancer cell lines. smolecule.com The induction of apoptosis has also been observed in leukemia cells treated with certain 4-chloro-7-methylquinoline (B1366949) derivatives.

| Compound Analogue | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Compound 4c (a quinoline derivative) | MDA-MB-231 (Breast Cancer) | Induces cell cycle arrest at G2/M phase; promotes apoptosis. | nih.govresearchgate.net |

| 4-Chloro-2-phenylquinolin-7-ol | H460 (Lung Cancer) | Induces mitochondrial apoptosis. | smolecule.com |

| 4-Chloro-7-methylquinoline derivative | Leukemia cells | Induces apoptosis. |

DNA Binding and Interference with DNA Synthesis

Certain quinoline analogues exert their cytotoxic effects by directly interacting with DNA, thereby interfering with essential cellular processes like replication and transcription. The planar structure of the quinoline ring allows these molecules to intercalate between the base pairs of the DNA double helix. researchgate.netias.ac.in

A study on a series of aminoquinoline-substituted isoindolin-1,3-diones demonstrated that these compounds bind to DNA primarily through an intercalation mechanism. ias.ac.in The research highlighted that the position of substitution on the quinoline ring is crucial, with 4-substituted quinolines showing a higher binding affinity for DNA compared to their 2-substituted counterparts. ias.ac.in One of the tested compounds, 4-chloro-2-hydrazinyl-8-methylquinoline (a precursor in the study), was associated with significant cytotoxic activity, outperforming the standard drug doxorubicin (B1662922) against the CCRF-CEM leukemia cell line. ias.ac.in Other quinoline derivatives are known to inhibit DNA synthesis by targeting key enzymes such as bacterial DNA gyrase and type IV topoisomerase. smolecule.com

| Compound Class/Analogue | Mechanism of Action | Key Finding | Reference |

|---|---|---|---|

| Aminoquinoline-substituted isoindolin-1,3-diones | DNA Intercalation | 4-substituted quinolines exhibit higher DNA binding affinity than 2-substituted analogues. | ias.ac.in |

| 4-chloro-2-hydrazinyl-8-methylquinoline (related) | Cytotoxicity (Interference with DNA function) | Showed potent activity against CCRF-CEM leukemia cells. | ias.ac.in |

| General Quinoline Derivatives | Enzyme Inhibition | Inhibit bacterial DNA gyrase and type IV topoisomerase. |

Angiogenesis Inhibition and Disruption of Cell Migration

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Quinoline derivatives have emerged as potent inhibitors of angiogenesis. nih.govresearchgate.netarabjchem.org These compounds can disrupt the signaling pathways that stimulate the migration and proliferation of endothelial cells, which are the building blocks of blood vessels. google.com

A key molecular target for the anti-angiogenic activity of some natural and synthetic compounds is human methionine aminopeptidase (B13392206) (MetAP2). google.com The fumagillin (B1674178) family of natural products and their synthetic analogues, such as TNP-470, potently inhibit angiogenesis by targeting MetAP2. google.com Research detailed in patent literature describes quinoline compounds designed specifically as angiogenesis inhibitors, highlighting their potential to suppress the formation of new microvasculature that fuels disease progression. google.com The efficacy of these compounds can be assessed using methods like the in vivo Matrigel plug assay, which quantifies the reduction in new blood vessel formation. google.com

Role in Oxidative Stress Modulation

Quinoline analogues can exhibit a dual role in modulating oxidative stress, either by inducing the production of reactive oxygen species (ROS) or by acting as antioxidants, depending on their specific structure and the cellular context.

In the context of cancer therapy, some quinoline derivatives are designed to be pro-oxidants. They can generate ROS within cancer cells, leading to oxidative damage and triggering programmed cell death. Cancer cells often have a higher basal level of oxidative stress compared to normal cells, making them more vulnerable to further ROS insults. acs.org For example, 4-Methyl-8-hydroxyquinoline has been shown to induce apoptosis in glioblastoma cells specifically through the generation of ROS.

Conversely, other quinoline derivatives have been developed for their antioxidant properties. core.ac.uk A quinolinetrione-tacrine hybrid demonstrated antioxidant effects in a cellular model of oxidative stress, suggesting its potential for treating conditions where oxidative damage is a key pathological feature, such as neurodegenerative diseases. core.ac.uk

Anti-inflammatory Effects

Several quinoline derivatives have been investigated for their potential to mitigate inflammation. smolecule.com These compounds can modulate key inflammatory pathways, reducing the production of pro-inflammatory signaling molecules. nih.gov

A notable example is the resveratrol (B1683913) analogue (E)-5-(2-(Quinolin-4-yl) vinyl) benzene-1, 3-diol (RV01) . nih.gov In a preclinical model of ischemic stroke, RV01 was shown to alleviate neuroinflammation and protect neurons from inflammatory damage. nih.gov The study revealed that RV01 exerts its anti-inflammatory effects by directly targeting the Toll-like receptor 4 (TLR4) protein. nih.gov This interaction inhibits the downstream NF-κB signaling pathway, a central regulator of inflammation, leading to a significant reduction in the expression of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β. nih.gov

| Compound Analogue | Disease Model | Molecular Target | Effect | Reference |

|---|---|---|---|---|

| (E)-5-(2-(Quinolin-4-yl) vinyl) benzene-1, 3-diol (RV01) | Ischemia-Reperfusion (Stroke) | TLR4 | Inhibits NF-κB pathway; reduces IL-6, TNF-α, IL-1β expression. | nih.gov |

Antimalarial Activity

The quinoline core is the foundational structure for some of the most important antimalarial drugs, including chloroquine. smolecule.comnih.govchemenu.com Research continues to focus on developing new quinoline analogues to overcome the challenge of drug-resistant strains of the malaria parasite, Plasmodium falciparum. nih.gov The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole, leading to a toxic buildup of free heme. nih.gov

Endochin-like quinolones (ELQs) represent a class of compounds that have shown high potency against multidrug-resistant P. falciparum. acs.org Studies have reported low nanomolar IC₅₀ values for ELQ derivatives against various chloroquine-resistant strains. acs.org Similarly, research into nopol-based quinoline amides has identified compounds with significant activity. mdpi.com Notably, the introduction of a chloro substituent at the C7 position of a nopyl-quinolin-8-yl amide resulted in a compound with sub-micromolar efficacy against the chloroquine-resistant PfK1 strain. mdpi.com

| Compound/Class | P. falciparum Strain | Activity (EC₅₀/IC₅₀) | Key Finding | Reference |

|---|---|---|---|---|

| Nopyl-quinolin-8-yl amide (Compound 8) | PfK1 (CQ-resistant) | Sub-micromolar EC₅₀ | A C7-chloro substituent enhanced activity against a resistant strain. | mdpi.com |

| Endochin-like Quinolone (Compound 7) | Tm93-C1088 (Atovaquone-resistant) | 1.0 nM (EC₅₀) | Highly active against atovaquone-resistant parasites. | acs.org |

| Endochin-like Quinolone (Compound 6) | Dd2 (CQ-resistant) | Low nanomolar EC₅₀ | Potent activity against multidrug-resistant strains. | acs.org |

Neuroprotective Potential and Enzyme Inhibition (e.g., COMT, AChE, MAO-B)

Quinoline derivatives are being actively explored for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. tandfonline.comtandfonline.com Their therapeutic potential in this area stems from their ability to offer neuroprotection and to inhibit key enzymes involved in the progression of these diseases. nih.govnih.gov

The development of multi-target-directed ligands (MTDLs) is a prominent strategy, where a single molecule is designed to interact with multiple pathological targets. tandfonline.comtandfonline.comresearchgate.net Quinoline-based hybrids have been synthesized to simultaneously inhibit acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine, and monoamine oxidase B (MAO-B), an enzyme that degrades dopamine (B1211576) and contributes to oxidative stress. tandfonline.comtandfonline.com For example, the donepezil-like compound w18 showed potent, balanced inhibitory activity against both cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B). tandfonline.com Other research has focused on developing quinoline-based agonists for nuclear receptors like Nurr1, which can induce the expression of neuroprotective genes. nih.gov While specific inhibitors of catechol-O-methyltransferase (COMT), another key enzyme in dopamine metabolism, based on a 4-chloro-8-ethylquinoline scaffold are not prominently documented, the broader class of enzyme inhibitors includes many heterocyclic structures, suggesting a potential avenue for future research. nih.gov

| Compound Analogue | Target Enzyme | Inhibitory Activity (IC₅₀) | Therapeutic Area | Reference |

|---|---|---|---|---|

| Compound w18 (Donepezil-like hybrid) | hAChE (human Acetylcholinesterase) | 0.454 μM | Alzheimer's Disease | tandfonline.com |

| MAO-B (Monoamine Oxidase B) | 3.14 μM | |||

| MAO-A (Monoamine Oxidase A) | 13.4 μM |

Other Biological Activities (e.g., Antiviral, Anticonvulsant)

The quinoline scaffold is a foundational structure in medicinal chemistry, leading to the investigation of its derivatives for a wide range of biological activities beyond their most well-known applications. Research into analogues of 4-chloro-8-ethylquinoline has revealed significant potential in antiviral and anticonvulsant applications. These studies highlight the versatility of the quinoline ring system and its amenability to chemical modifications that can tune its pharmacological effects.

Antiviral Research

The quinoline nucleus is a key component in a variety of compounds screened for antiviral efficacy against several human pathogens. mdpi.comresearchgate.net Derivatives have demonstrated inhibitory effects against a range of viruses, including Dengue virus, Influenza A virus, Respiratory Syncytial Virus (RSV), and Yellow Fever Virus (YFV). mdpi.comnih.govdoi.org

Research into novel quinoline derivatives has identified compounds with significant, dose-dependent inhibition of Dengue virus serotype 2 (DENV2). mdpi.com These compounds appear to act during the early stages of the viral infection, impairing the accumulation of the viral envelope glycoprotein (B1211001) without showing direct virucidal activity. mdpi.com The quest for new treatments is driven by the fact that no effective antivirals are currently licensed to treat this widespread virus. mdpi.com

In the fight against Influenza A virus (IAV), which poses a significant global health threat, newly synthesized quinoline derivatives containing piperazine (B1678402) moieties have shown promising results. nih.gov Several of these compounds exhibited greater anti-IAV activity than the reference drug Ribavirin, with one compound in particular, compound 9b , demonstrating broad-spectrum antiviral activity. nih.gov Preliminary mechanism-of-action studies suggest that its efficacy stems from the inhibition of viral RNA transcription and replication. nih.gov

Further studies have explored the efficacy of quinoline derivatives against other viruses. For instance, specific synthesized analogues have been identified as effective inhibitors of RSV and YFV. doi.org Molecular docking and dynamics simulations have been used to understand the interactions between these compounds and viral proteins, suggesting they act as probable inhibitors of the RSV G protein and the YFV MTase protein. doi.org

Table 1: Antiviral Activity of Selected Quinoline Analogues

| Compound | Virus | Assay | Activity Metric | Value | Source |

|---|---|---|---|---|---|

| Compound 4 | Respiratory Syncytial Virus (RSV) | In vitro | EC₅₀ | 8.6 µg/mL | doi.org |

| Compound 4 | Respiratory Syncytial Virus (RSV) | In vitro | Selectivity Index (SI) | 11.6 | doi.org |

| Compound 6 | Yellow Fever Virus (YFV) | In vitro | EC₅₀ | 3.5 µg/mL | doi.org |

| Compound 6 | Yellow Fever Virus (YFV) | In vitro | Selectivity Index (SI) | 28.5 | doi.org |

| Compound 9b | Influenza A Virus (IAV) | In vitro | IC₅₀ | 0.88-6.33 µM | nih.gov |

| Compounds 4a, 4c, 6c, 6f, 6g, 6i, 9a-9d | Influenza A Virus (IAV) | In vitro | IC₅₀ | 0.88-4.92 µM | nih.gov |

Anticonvulsant Research

The structural features of quinoline have also been exploited in the development of novel anticonvulsant agents. rsc.org Various series of quinoline and quinazolinone derivatives have been synthesized and evaluated for their ability to protect against seizures in established preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.netresearchgate.netscispace.commdpi.comualberta.ca

One study on 8-substituted quinolines found that derivatives featuring a 2-hydroxypropyloxyquinoline moiety displayed excellent anticonvulsant activity. researchgate.netscispace.com Specifically, 8-(2'-piperazino-ethanoxy)quinoline and 8-(2'-imidazolo-ethanoxy)quinoline were the most active agents in the ethane (B1197151) series, while 8-(3'-piperazino)-2'-hydroxypropyloxyquinoline and 8-(3'-imidazolo)-2'-hydroxypropyloxyquinoline showed very good activity in the propanol (B110389) series. researchgate.netscispace.com The compound 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline was identified as a potent anticonvulsant in both series. researchgate.netscispace.com